4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol
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Overview
Description
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol is a complex organic compound that features a purine base linked to a butynol group via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol typically involves multiple steps, starting with the preparation of the purine base and the butynol group. The key steps include:
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions involving formylation, cyclization, and amination.
Formation of the Thioether Bond: The purine base is then reacted with a thiol compound to form the thioether bond.
Attachment of the Butynol Group: The final step involves the addition of the butynol group to the thioether-linked purine base under specific reaction conditions, such as the use of a base catalyst and controlled temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The thioether bond can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted thioethers
Scientific Research Applications
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: A simpler alkyne alcohol with similar reactivity but lacking the purine base.
3-Butyn-1-ol: Another alkyne alcohol with a different position of the hydroxyl group.
4-Pentyn-1-ol: A longer-chain alkyne alcohol with similar properties .
Uniqueness
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol is unique due to its combination of a purine base and an alkyne alcohol, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
52185-93-0 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-[9-(hydroxymethyl)purin-6-yl]sulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C10H10N4O2S/c15-3-1-2-4-17-10-8-9(11-5-12-10)14(7-16)6-13-8/h5-6,15-16H,3-4,7H2 |
InChI Key |
BEXWEOLNRZPFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)SCC#CCO)N=CN2CO |
Origin of Product |
United States |
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